![molecular formula C20H23N5O3S B2356808 N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223917-71-2](/img/structure/B2356808.png)
N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have focused on synthesizing novel compounds derived from "N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide" and similar molecules, targeting the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties. For example, a study detailed the synthesis of various heterocyclic compounds, including thiazolopyrimidines, from precursors like visnaginone and khellinone, aiming at discovering new cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Development of Analytical Methods
The development and validation of high-performance liquid chromatography (HPLC) methods for the determination of related substances in novel anticonvulsant agents, such as Epimidin, highlight another application. This is crucial for ensuring the quality and safety of new pharmaceuticals (H. Severina et al., 2021).
Investigation of Novel Therapeutic Agents
Several studies have also focused on the antiparkinsonian and analgesic activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, indicating the potential of these compounds in developing new treatments for Parkinson's disease and pain management (A. Amr et al., 2008).
Furthermore, the exploration of cyanoacetanilides intermediates in heterocyclic synthesis has led to the discovery of novel thiazolo[3,2-a]pyridine derivatives with established analytical and spectral data, indicating the versatility of "N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide" related compounds in synthesizing structurally diverse molecules (Y. Ammar et al., 2005).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-28-15-8-6-14(7-9-15)22-16(26)12-25-13-21-18-17(19(25)27)29-20(23-18)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRKUZLBLOMXFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide |
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